2-Amino-5-methoxy-3-methylbenzoic acid
Overview
Description
2-Amino-5-methoxy-3-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring an amino group at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Amino-5-methoxy-3-methylbenzoic acid involves the nitration of m-toluic acid to obtain 2-nitro-3-methylbenzoic acid. This intermediate is then subjected to hydrogenation in the presence of a hydrogenation catalyst to yield 2-amino-3-methylbenzoic acid. Finally, the amino group is protected, and the methoxy group is introduced through a methylation reaction .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of cost-effective and readily available raw materials, ensuring high yield and purity of the final product. The reaction conditions are optimized to facilitate scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-methoxy-3-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation catalysts such as palladium on carbon (Pd/C) are used for reduction reactions.
Substitution: Reagents like sodium methoxide (NaOCH3) and methyl iodide (CH3I) are used for introducing methoxy groups.
Major Products
The major products formed from these reactions include various substituted benzoic acids, quinones, and amino derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Scientific Research Applications
2-Amino-5-methoxy-3-methylbenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as inflammation or cell proliferation. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methylbenzoic acid: This compound lacks the methoxy group, which can influence its reactivity and biological activity.
2-Amino-4-chlorobenzoic acid:
2-Amino-5-methoxybenzoic acid: Similar to 2-Amino-5-methoxy-3-methylbenzoic acid but without the methyl group, affecting its steric and electronic characteristics.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both amino and methoxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-amino-5-methoxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPURUMOXCPQJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101284234 | |
Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1180497-46-4 | |
Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1180497-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-methoxy-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101284234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-5-methoxy-3-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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